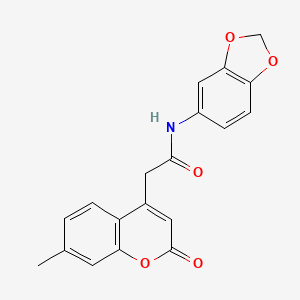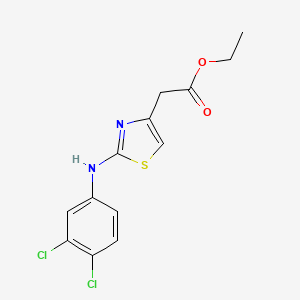![molecular formula C13H11F2N3O B2921997 2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide CAS No. 2195951-66-5](/img/structure/B2921997.png)
2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a chemical compound with the molecular formula C13H10F2N2O It is characterized by the presence of two fluorine atoms on the benzamide ring and a methylpyrimidinyl group attached via a methylene bridge
作用機序
Target of Action
Similar compounds have been found to interact with the bromodomain and extraterminal domain (bet) family . The BET family plays a crucial role in regulating gene expression through interaction with acetylated histones.
Mode of Action
It’s suggested that similar compounds may develop a bidentate interaction with a critical asparagine residue, resulting in improved potency .
Pharmacokinetics
Similar compounds have been developed with excellent drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown moderate to good in vitro antifungal and antibacterial activities .
生化学分析
Biochemical Properties
Its pyrimidine core suggests that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular context and may involve hydrogen bonding or other types of non-covalent interactions .
Cellular Effects
It may influence cell function by interacting with cellular proteins or influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 6-methylpyrimidine-4-methanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration and purified using column chromatography.
Industrial Production Methods
For large-scale production, the process may involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2,4-Difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2,4-Difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
類似化合物との比較
Similar Compounds
2,4-Difluoro-N-(6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl)benzamide: Similar in structure but with a piperidinyl group instead of a pyrimidinyl group.
2,6-Difluorobenzoic Acid: A related compound with similar fluorine substitution but different functional groups.
Uniqueness
2,4-Difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of a methylpyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCDJUYEMSTWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)


![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![N-(2-chloro-4-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2921923.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2921924.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2921927.png)

![[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine](/img/structure/B2921930.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)


